Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)

2,4-Dihydroxybenzaldehyde is a versatile aromatic aldehyde with two hydroxyl groups positioned ortho and para to the formyl functional group. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes. Its reactive aldehyde group and phenolic hydroxyls enable selective modifications, making it valuable for constructing heterocyclic compounds and chelating agents. The compound exhibits favorable solubility in polar solvents, facilitating its use in various reaction conditions. Its structural features also contribute to applications in coordination chemistry and as a precursor for UV-absorbing materials. High purity grades ensure consistent performance in research and industrial processes.
2,4-Dihydroxybenzaldehyde structure
2,4-Dihydroxybenzaldehyde structure
Product Name:2,4-Dihydroxybenzaldehyde
CAS No:95-01-2
MF:C7H6O3
MW:138.12
MDL:MFCD00011686
CID:34774
PubChem ID:7213
Update Time:2026-01-19

2,4-Dihydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dihydroxybenzaldehyde
    • beta-Resorcylaldehyde
    • 2,4,6-TRIPHENYL-S-TRIAZINE
    • 2,4-dihydroxy-benzaldehyde
    • 2,4-Dihydroxybenzene carbonal
    • 4-Formylresorcinol
    • 4-Hydroxysalicylaldehyde
    • Benzaldehyde,2,4-dihydroxy
    • ethyl 7-hydroxycoumarin-3-carboxylate
    • p-hydroxysalicylic aldehyde
    • resorcialdehyde
    • β-Resorcylaldehyde
    • Benzaldehyde, 2,4-dihydroxy-
    • beta-Resorcaldehyde
    • beta-Resorcinaldehyde
    • beta-Resorcylic aldehyde
    • 2,4-Dihydroxybenzenecarbonal
    • Salicylaldehyde, 4-hydroxy-
    • 4-Hydroxysalicyladehyde
    • 2,4-Dihydroxybenzaldehyd
    • beta-Rosorcaldehyde
    • .beta.-Resorcylaldehyde
    • .beta.-Resorcaldehyde
    • .beta.-Resorcinaldehyde
    • .beta.-Resorcylic aldehyde
    • 2,4-Dihydroxybenzaldehyde (ACI)
    • β-Resorcylaldehyde (6CI, 8CI)
    • 2,4-Dihydroxybezaldehyde
    • 2,4-Dihydroxysalicylaldehyde
    • 4-Formylbenzene-1,3-diol
    • 6-Formylresorcinol
    • NC 012
    • NSC 8690
    • β-Resorcaldehyde
    • β-Resorcinaldehyde
    • β-Resorcylic aldehyde
    • BETA-RESORCYLADLEHYDE
    • á-resorcylaldehyde
    • 2,4-DIHYDROXYLBENZALDEHYDE
    • 2,4-Dihydroxybenzaldehyde,98%
    • 4-Dihydroxybenzaldehyde
    • 2,4-Dihydroxybenzald
    • b-resorcylaldehyde
    • NSC8690
    • 4-08-00-01753 (Beilstein Handbook Reference)
    • b-Resorcinaldehyde
    • NSC-8690
    • NS00040433
    • BRN 0878548
    • 2,4-bis(oxidanyl)benzaldehyde
    • DIHYDROXYBENZALDEHYDE, 2,4-
    • HMS2270K22
    • AKOS000118990
    • 95-01-2
    • A934060
    • EN300-21460
    • .BETA.-RESORCYLALDEHYDE [MI]
    • 2,4-dihydroxyl benzaldehyde
    • InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10
    • BDBM50140239
    • SMR000639137
    • AI3-24367
    • MLS001076174
    • UNII-772JOF6LZS
    • MFCD00011686
    • 24-Dihydroxybenzaldehyde
    • CHEMBL243587
    • Resorcinal
    • AC-24172
    • Q27121977
    • A845149
    • b-Resorcaldehyde
    • FT-0610123
    • A-Resorcylaldehyde
    • CS-W007539
    • 772JOF6LZS
    • F11148
    • 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%
    • 2,4dihydroxybenzaldehyde
    • 2,4-dihydroxy benzaldehyde
    • 2,4-Dihydroxybenzaldehyde, 98%
    • SY007063
    • F1995-0226
    • SCHEMBL93513
    • Z104497974
    • EINECS 202-383-1
    • D0564
    • STR01512
    • AMY25823
    • PD158252
    • 2,4 dihydroxybenzaldehyde
    • Beta-resorcyl aldehyde
    • 2,4,-dihydroxybenzaldehyde
    • HY-W007539
    • AP-065/40195541
    • b-Resorcylic aldehyde
    • DTXSID8021806
    • 2,4-dihydoxy-benzaldehyde
    • NCGC00247446-01
    • 2,4-Dihyroxybenzaldehyde
    • W-100175
    • CHEBI:50198
    • STK299744
    • BBL012171
    • DTXCID101806
    • DB-027606
    • MDL: MFCD00011686
    • Inchi: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
    • InChI Key: IUNJCFABHJZSKB-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=CC(O)=CC=1
    • BRN: 878548

Computed Properties

  • Exact Mass: 138.03200
  • Monoisotopic Mass: 138.031694
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 12
  • XLogP3: 1.5
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • Color/Form: Off white to brownish yellow powder.
  • Density: 1.2667 (rough estimate)
  • Melting Point: 135-137 °C (lit.)
  • Boiling Point: 220-228 °C/22 mmHg(lit.)
  • Flash Point: 220℃/22mm
  • Refractive Index: 1.4600 (estimate)
  • Solubility: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
  • Water Partition Coefficient: dissolution
  • Stability/Shelf Life: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 57.53000
  • LogP: 0.91030
  • Solubility: It is easily soluble in ethanol, diethyl ether, chloroform and glacial acetic acid, and slightly soluble in cold benzene.
  • Merck: 8156
  • Sensitiveness: Air Sensitive
  • pka: 7.56±0.18(Predicted)

2,4-Dihydroxybenzaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:VH3600000
  • Hazardous Material Identification: Xn
  • Packing Group:I; II; III
  • Risk Phrases:R22; R36/37/38
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,2-8°C

2,4-Dihydroxybenzaldehyde Customs Data

  • HS CODE:29124900
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,4-Dihydroxybenzaldehyde Pricemore >>

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2,4-Dihydroxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt; 1 h, rt
1.2 30 min, rt; 1 h
Reference
Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiation
Pajda, Michal; Bogdal, Dariusz, Modern Polymeric Materials for Environmental Applications, 2006, 129, 129-132

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  1 h, 65 °C
Reference
A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivatives
Pajda, Micha; Bogdal, Dariusz, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108

Production Method 3

Reaction Conditions
1.1 Solvents: Water
Reference
Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction
Mendelson, Wilford L.; Hayden, Stuart, Synthetic Communications, 1996, 26(3), 603-10

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Simplification of the Gattermann synthesis of hydroxy aldehydes
Adams, Roger; Levine, I., Journal of the American Chemical Society, 1923, 45, 2373-7

Production Method 5

Reaction Conditions
1.1 Solvents: Chloroform ;  1 h, rt; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ;  1 h, reflux
Reference
The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions
Rivero, I. A.; Espinoza, K. A.; Ochoa, A., Journal of Combinatorial Chemistry, 2004, 6(2), 270-274

Production Method 6

Reaction Conditions
1.1 Catalysts: Magnesium oxide ;  15 min
Reference
Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions
Naeimi, Hossein; Zakerzadeh, Elham, New Journal of Chemistry, 2018, 42(6), 4590-4595

Production Method 7

Reaction Conditions
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Reference
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridinium p-toluenesulfonate ;  2 min, 100 °C; cooled
Reference
Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation
Lamba, Mandeep S.; Makrandi, Jagdish K., Journal of Chemical Research, 2007, (10), 585-586

Production Method 9

Reaction Conditions
1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol ,  Water
Reference
β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenols
Ravichandran, Ramaswamy, Journal of Molecular Catalysis A: Chemical, 1998, 130(3),

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Diethyl ether
Reference
Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesis
Hinkel, L. E.; Ayling, E. E.; Beynon, J. H., Journal of the Chemical Society, 1936, 184, 184-5

Production Method 11

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 7, cooled
Reference
Method for preparing 4-butyl-resorcinol
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ;  3 - 6 h, rt
Reference
Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate
Narender, T.; Venkateswarlu, K.; Madhur, G.; Reddy, K. Papi, Synthetic Communications, 2013, 43(1), 26-33

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  5 h, reflux
Reference
NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products
Narender, T.; Reddy, K. Papi; Madhur, G., Synthetic Communications, 2009, 39(11), 1949-1956

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  0.5 h, rt
Reference
Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes
Saha, Soumik; Bhosle, Akhil A.; Chatterjee, Amrita ; Banerjee, Mainak, Journal of Organic Chemistry, 2023, 88(14), 10002-10013

Production Method 15

Reaction Conditions
1.1 Reagents: Diphosphoryl chloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Production Method 16

Reaction Conditions
1.1 Reagents: Diphosphoryl chloride
Reference
Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chloride
Downie, Ian M.; Earle, Martyn J.; Heaney, Harry; Shuhaibar, Khamis F., Tetrahedron, 1993, 49(19), 4015-34

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  240 h, reflux; reflux → rt
Reference
Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygen
Hao, Chengjun; Zhao, Ganqing, Chinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71

Production Method 18

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  1 h, < 30 °C; 30 °C → -7 °C
1.2 Solvents: Acetonitrile ;  -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ;  30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
Reference
Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl ester
Ling, Xinlong; Tang, Zhongfeng; Guo, Weimin; Yue, Zhiwen, Huagong Jishu Yu Kaifa, 2010, 39(4), 10-11

Production Method 19

Reaction Conditions
1.1 Solvents: Acetonitrile
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
Reference
Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographol
Ramadas, S.; Krupadanam, G. L. D., Tetrahedron: Asymmetry, 2000, 11(16), 3375-3393

Production Method 20

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  rt; 2 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  heated
Reference
Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propane
Yang, Jin-Hui; Meng, Li-Cong, Youji Huaxue, 2008, 28(5), 918-921

2,4-Dihydroxybenzaldehyde Raw materials

2,4-Dihydroxybenzaldehyde Preparation Products

2,4-Dihydroxybenzaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
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Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
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(CAS:95-01-2)2,4-二羟基苯甲醛
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(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Order Number:JOX-098
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Pricing Information Last Updated:Tuesday, 15 July 2025 15:40
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2,4-Dihydroxybenzaldehyde Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2,4-Dihydroxybenzaldehyde

Comprehensive Guide to 2,4-Dihydroxybenzaldehyde (CAS No. 95-01-2): Properties, Applications, and Innovations

2,4-Dihydroxybenzaldehyde (CAS No. 95-01-2) is a versatile organic compound widely recognized for its role in pharmaceuticals, agrochemicals, and material science. This aromatic aldehyde, featuring two hydroxyl groups at the 2- and 4-positions, exhibits unique chemical reactivity, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C7H6O3, and distinct physicochemical properties have spurred extensive research into its applications, particularly in antioxidant formulations and UV-absorbing materials.

In recent years, the demand for 2,4-Dihydroxybenzaldehyde has surged due to its eco-friendly profile and compatibility with green chemistry principles. Researchers and industries are increasingly exploring its potential in sustainable packaging, where it acts as a biodegradable additive to enhance material stability. Additionally, its chelating properties have garnered attention in water treatment solutions, addressing global concerns over heavy metal contamination.

One of the most searched topics related to CAS No. 95-01-2 is its synthesis optimization. Modern techniques, such as microwave-assisted reactions and enzymatic catalysis, have significantly improved yield and reduced environmental impact. Users frequently inquire about scalable production methods, reflecting the compound's growing industrial relevance. Furthermore, its role in cosmeceuticals—particularly in anti-aging creams—has become a hotspot, driven by consumer interest in natural active ingredients.

The spectroscopic characterization of 2,4-Dihydroxybenzaldehyde (e.g., FT-IR, NMR) is another trending subject, as accurate identification is critical for quality control. Analytical chemists often search for HPLC purity standards and stability studies under varying pH conditions. These inquiries underscore the compound's sensitivity to environmental factors, necessitating precise handling protocols.

Innovations in drug delivery systems have also highlighted 95-01-2 as a pharmacophore in designing targeted therapies. Its ability to form hydrogen bonds makes it a candidate for bioconjugation, a technique pivotal in cancer research. Notably, patents involving 2,4-Dihydroxybenzaldehyde derivatives for neuroprotective agents have risen, aligning with the focus on neurodegenerative diseases like Alzheimer's.

From an SEO perspective, keywords such as "buy 2,4-Dihydroxybenzaldehyde," "95-01-2 supplier," and "technical datasheet" dominate search queries, reflecting commercial interest. To address this, suppliers are now providing detailed COA (Certificate of Analysis) and MSDS documentation online, ensuring transparency for bulk purchasers. Regulatory compliance, especially regarding REACH and FDA approvals, remains a critical discussion point.

In conclusion, 2,4-Dihydroxybenzaldehyde (CAS No. 95-01-2) exemplifies the intersection of tradition and innovation in chemical sciences. Its adaptability across sectors—from biomedicine to environmental technology—positions it as a compound of enduring significance. As research continues to uncover new functionalities, its market trajectory is poised for exponential growth, driven by sustainability and efficiency demands.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
sfd9315
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Amadis Chemical Company Limited
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
A934060
Purity:99%
Quantity:1kg
Price ($):176.0
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